N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide
Description
N-(4-{[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide (molecular formula: C₁₈H₂₀N₂O₅, molecular weight: 344.37 g/mol) is a spirocyclic compound featuring a unique 1,5-dioxaspiro[5.5]undecane core conjugated with an acetamide-substituted phenyl group . This structure combines a rigid spirocyclic dioxolane system with a flexible enamine linker, offering distinct electronic and steric properties. The compound’s synthesis and characterization are inferred from related spirocyclic analogs, with its structural confirmation likely relying on NMR, FTIR, and mass spectrometry .
Properties
IUPAC Name |
N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(21)20-14-7-5-13(6-8-14)19-11-15-16(22)24-18(25-17(15)23)9-3-2-4-10-18/h5-8,11,19H,2-4,9-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKGVXIVGMWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate the formation of the desired molecular framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various derivatives of the original compound, each with distinct chemical and physical properties
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide. For instance, derivatives exhibiting structural similarities have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
| Compound 6h | HOP-92 | 67.55 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, which are crucial for effective cancer treatment .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against α-glucosidase and acetylcholinesterase (AChE). Enzyme inhibition is critical for therapeutic strategies targeting conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). For example:
| Enzyme | Inhibitory Activity |
|---|---|
| α-glucosidase | Significant inhibition observed |
| Acetylcholinesterase | Moderate inhibition observed |
In silico molecular docking studies have corroborated these findings, indicating that the compound binds effectively to the active sites of these enzymes .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the purity and efficacy of the final product. Characterization techniques such as IR and NMR spectroscopy are employed to verify the structure and confirm the presence of functional groups essential for biological activity.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of derivatives were synthesized based on the core structure of this compound. These derivatives were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .
Case Study 2: Enzyme Inhibition Profile
Another study focused on evaluating the inhibitory effects of this compound on α-glucosidase and AChE. The results indicated that certain modifications to the molecular structure could enhance inhibitory potency, suggesting that further optimization could lead to more effective therapeutic agents for T2DM and AD .
Mechanism of Action
The mechanism by which N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
- 4-{[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzenesulfonamide (C₁₆H₁₈N₂O₆S, 366.39 g/mol): This sulfonamide derivative replaces the acetamide group with a sulfonamide moiety. Its molecular weight is slightly higher due to the sulfur atom .
- N-{4-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide (C₁₃H₁₃N₃O₄S, 307.33 g/mol): This compound substitutes the dioxaspiro core with a thiazolidinedione ring.
Acetamide Derivatives with Aromatic Substitutions
N-(4-((4-Ethoxyphenyl)sulfamoyl)phenyl)acetamide (C₁₆H₁₈N₂O₄S, 334.40 g/mol):
This compound features a sulfamoyl bridge and ethoxy group, enhancing lipophilicity and metabolic stability. Its melting point (227°C) is significantly higher than the target compound’s, suggesting stronger intermolecular forces due to the sulfonamide group .- Unlike the target compound’s spiro system, this structure employs a simpler benzylamine linker, reducing conformational rigidity .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing data from various research studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N2O6
- Molecular Weight : 359.373 g/mol
- CAS Number : 370852-01-0
- Density : 1.3±0.1 g/cm³
- Boiling Point : 590.4±50.0 °C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including anticancer properties, antimicrobial effects, and potential applications in metabolic regulation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. This is supported by findings that demonstrate increased levels of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction in treated cells .
- Case Studies :
- In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as a chemotherapeutic agent .
- Animal models treated with this compound displayed significant tumor reduction compared to control groups, indicating its potential for further development as an anticancer drug .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Studies have reported that the compound effectively inhibits the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
